An In-depth Technical Guide to Granatin B: Chemical Structure, Biological Activity, and Experimental Protocols
An In-depth Technical Guide to Granatin B: Chemical Structure, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Granatin B, a prominent ellagitannin found in pomegranate (Punica granatum), has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure of Granatin B, alongside a detailed exploration of its multifaceted roles as a carbonic anhydrase inhibitor, an antioxidant, and a promising anti-cancer agent. Particular focus is placed on its mechanisms of action in inducing apoptosis and cell cycle arrest in cancer cells. This document also collates available quantitative data and outlines key experimental protocols for the isolation, characterization, and biological evaluation of this compelling natural compound.
Chemical Structure and Properties
Granatin B is a complex hydrolyzable tannin with a chemical formula of C₄₁H₂₈O₂₇ and a molar mass of 952.64 g/mol .[1][2] Its intricate structure is characterized by a glucose core esterified with gallic acid and a hexahydroxydiphenoyl (HHDP) group, which is further linked to another galloyl group. This complex arrangement, featuring multiple phenolic hydroxyl groups, is central to its chemical reactivity and biological activity.
Table 1: Chemical Identifiers for Granatin B
| Identifier | Value |
| IUPAC Name | [(8R,9S,27R,29S,30R)-2,3,14,15,16,19,20,21,36,36,37-undecahydroxy-6,11,24,32,35-pentaoxo-7,10,25,28,31,40-hexaoxaoctacyclo[35.2.1.0⁵,³⁹.0⁸,²⁷.0⁹,³⁰.0¹²,¹⁷.0¹⁸,²³.0³³,³⁸]tetraconta-1(39),2,4,12,14,16,18,20,22,33-decaen-29-yl] 3,4,5-trihydroxybenzoate |
| SMILES | C1[C@@H]2[C@@H]3--INVALID-LINK--OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=O)C(C6(C5C7=C(O6)C(=C(C=C7C(=O)O3)O)O)O)(O)O">C@@HOC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |
| InChI Key | FFNTWLBZRJZJEJ-PYGBXMOSSA-N |
Table 2: Physicochemical Properties of Granatin B
| Property | Value | Source |
| Molecular Formula | C₄₁H₂₈O₂₇ | [1] |
| Molar Mass | 952.64 g/mol | [1] |
| Melting Point | 285 °C (decomposes) | Experimental |
| Water Solubility | 5.7 g/L (Predicted) | ALOGPS |
| logP | 2.36 (Predicted) | ALOGPS |
| pKa (Strongest Acidic) | 5.65 (Predicted) | ChemAxon |
Biological Activity and Therapeutic Potential
Granatin B exhibits a broad spectrum of biological activities, making it a molecule of significant interest for drug development.
Carbonic Anhydrase Inhibition
Antioxidant Activity
The polyphenolic structure of Granatin B, rich in hydroxyl groups, endows it with potent antioxidant properties. It acts as a free radical scavenger, effectively neutralizing reactive oxygen species (ROS) and mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
Anti-Cancer Activity
A growing body of evidence highlights the significant anti-cancer potential of Granatin B. Studies have demonstrated its efficacy against various cancer cell lines, including glioma and colorectal cancer.[1][4][5]
In glioma cells, Granatin B has been shown to induce apoptosis, or programmed cell death.[1][4] This is achieved through the activation of the intrinsic mitochondrial pathway, marked by a significant increase in the activity of caspase-3 and caspase-9, key executioner and initiator caspases, respectively.[1] Furthermore, Granatin B downregulates the expression of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in tumor invasion and metastasis.[1]
In colorectal cancer cells, such as the HT-29 cell line, Granatin B's anti-cancer effects are mediated by the induction of reactive oxygen species (ROS).[5][6] This increase in intracellular ROS triggers apoptosis and leads to S-phase cell cycle arrest, effectively halting the proliferation of cancer cells.[5][6]
Experimental Protocols
This section provides an overview of key experimental methodologies for the study of Granatin B.
Isolation of Granatin B from Punica granatum
A general procedure for the extraction and isolation of tannins, including Granatin B, from pomegranate peel is as follows:
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Preparation of Plant Material : Dried and powdered pomegranate peels are used as the starting material.
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Extraction : The powdered peel is subjected to extraction with a suitable solvent, typically a hydroalcoholic solution (e.g., 80% methanol (B129727) or ethanol), often using techniques like maceration, Soxhlet extraction, or pressurized liquid extraction to enhance efficiency.[7]
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Purification : The crude extract is then subjected to a series of chromatographic techniques for purification. This may involve column chromatography using resins like Sephadex LH-20, followed by semi-preparative HPLC to isolate pure Granatin B.[8]
Structural Characterization
A complete assignment of the proton and carbon-13 NMR spectra of Granatin B has been achieved.[9] Typical experimental parameters would involve:
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Spectrometer : A high-field NMR spectrometer (e.g., 500 MHz or higher).
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Solvent : Deuterated acetone (B3395972) (acetone-d6) or dimethyl sulfoxide (B87167) (DMSO-d6).
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Experiments : A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are necessary for complete structural elucidation.
Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of Granatin B.
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Ionization Mode : Negative ion mode is often preferred for polyphenolic compounds.
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Analysis : High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) provides accurate mass measurements. Tandem MS (MS/MS) experiments are used to study the fragmentation pathways, which can confirm the structural motifs within the molecule.[10][11]
Biological Assays
This assay is commonly used to evaluate the antioxidant activity of compounds.
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Preparation of DPPH Solution : A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
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Reaction : Various concentrations of Granatin B are incubated with the DPPH solution in the dark.
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Measurement : The decrease in absorbance at a specific wavelength (typically around 517 nm) is measured spectrophotometrically. The IC50 value, the concentration of Granatin B required to scavenge 50% of the DPPH radicals, is then calculated.[12][13]
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Cell Lines : Glioma (e.g., U87) and colorectal cancer (e.g., HT-29) cell lines are commonly used.[1][6]
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MTT Assay : This colorimetric assay is used to assess cell viability and determine the IC50 of Granatin B.
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Apoptosis Detection : Apoptosis can be quantified using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, and DAPI staining to observe nuclear morphology changes.[4]
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Caspase Activity Assays : The activity of caspases, such as caspase-3 and caspase-9, can be measured using commercially available colorimetric or fluorometric assay kits.[4]
Signaling Pathways
The biological effects of Granatin B are underpinned by its modulation of specific cellular signaling pathways.
Apoptosis Pathway in Glioma Cells
Caption: Granatin B induces apoptosis in glioma cells.
ROS-Mediated Signaling in Colorectal Cancer Cells
Caption: ROS-mediated effects of Granatin B in colorectal cancer.
Conclusion
Granatin B stands out as a natural compound with significant therapeutic potential. Its well-defined chemical structure, coupled with its potent biological activities as a carbonic anhydrase inhibitor, antioxidant, and anti-cancer agent, makes it a compelling candidate for further preclinical and clinical investigation. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate and accelerate future research and development efforts centered on this promising molecule.
References
- 1. Effect of granatin B on the glioma cancer by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Granatin B - Wikipedia [en.wikipedia.org]
- 3. Carbonic anhydrase inhibitors from the pericarps of Punica granatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of granatin B on the glioma cancer by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Granatin B and punicalagin from Chinese herbal medicine pomegranate peels elicit reactive oxygen species-mediated apoptosis and cell cycle arrest in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recovery of Bioactive Compounds from Pomegranate (Punica granatum L.) Peel Using Pressurized Liquid Extraction [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR assignment and characterization of proton exchange of the ellagitannin granatin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid and Comprehensive Evaluation of (Poly)phenolic Compounds in Pomegranate (Punica granatum L.) Juice by UHPLC-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Bioactive Constituents and Radical Scavenging Properties of Punica granatum L. root Extracts: Focus on Antioxidant and α-amylase Inhibitory Activities [foodandnutritionjournal.org]
